molecular formula C18H10F2N2O B2887819 2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile CAS No. 252060-01-8

2-(4-Fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile

Cat. No.: B2887819
CAS No.: 252060-01-8
M. Wt: 308.288
InChI Key: PRMPRWHGESICRW-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenoxy)-6-(4-fluorophenyl)nicotinonitrile” is a complex organic compound. It likely contains two fluorophenyl groups, one attached to a phenoxy group and the other attached to a nicotinonitrile group .


Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenoxy)-6-(4-fluorophenyl)nicotinonitrile” were not found, similar compounds such as “4-(4-Fluorophenoxy)phenol” can be synthesized through various synthetic routes. One common method is the reaction of 4-fluorophenol with phenol in the presence of a base such as potassium carbonate in a solvent such as toluene or DMF (dimethylformamide) .

Scientific Research Applications

Fluorescence Sensing

  • Selective and Sensitive Detection of Trinitrophenol (TNP): A study by Rong et al. (2015) developed a fluorescence sensing approach using graphitic carbon nitride nanosheets for the determination of TNP, showcasing the potential of nicotinonitrile derivatives in fluorescence-based detection systems (Rong et al., 2015).

Antimicrobial Activities

  • Synthesis and Evaluation of Pyrido[2,3-d]pyrimidine Derivatives: Behalo (2008) synthesized 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile and evaluated its antibacterial and antifungal activities, indicating the potential of nicotinonitrile derivatives in antimicrobial applications (Behalo, 2008).

Photophysical Studies

  • Study of Luminescent Nicotinonitrile Derivatives: Ahipa et al. (2014) synthesized and studied the photophysical properties of a nicotinonitrile derivative as a potential blue light-emitting material, highlighting its application in light-emitting devices (Ahipa et al., 2014).

Corrosion Inhibition

  • Pyridine Derivatives as Corrosion Inhibitors: Ansari et al. (2015) investigated the use of pyridine derivatives, including nicotinonitrile, as corrosion inhibitors for steel in acidic media, demonstrating their effectiveness in protecting metal surfaces (Ansari et al., 2015).

Additional Applications

  • Anaerobic Transformation Studies: Genthner et al. (1989) used isomeric fluorophenols, similar in structure to the compound , to investigate the transformation of phenol to benzoate in an anaerobic environment, showing the versatility of fluorinated compounds in biochemical studies (Genthner et al., 1989).

Properties

IUPAC Name

2-(4-fluorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N2O/c19-14-4-1-12(2-5-14)17-10-3-13(11-21)18(22-17)23-16-8-6-15(20)7-9-16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMPRWHGESICRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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